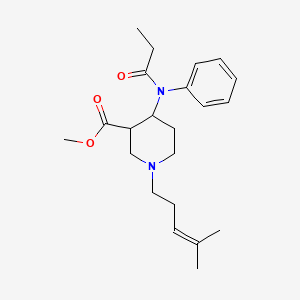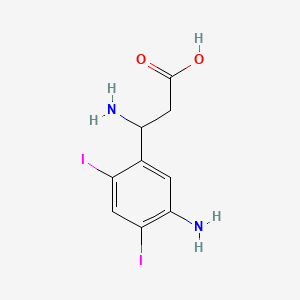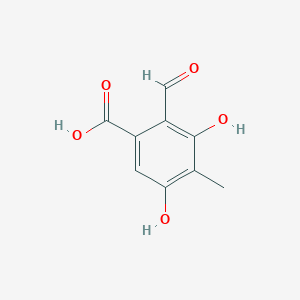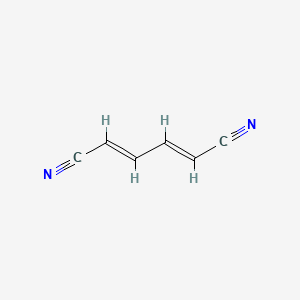
trans,trans-Mucononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mucondinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of mucondinitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mucondinitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acidic or basic conditions, mucondinitrile can be hydrolyzed to form carboxylic acids.
Reduction: Reduction of mucondinitrile using lithium aluminum hydride results in the formation of primary amines.
Reaction with Grignard Reagents: Mucondinitrile reacts with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Mucondinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of mucondinitrile involves its interaction with various molecular targets. The nitrile groups in mucondinitrile can form strong interactions with nucleophiles, making it a versatile compound in chemical reactions. Its effects are mediated through the formation of intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile with a single -CN group.
Benzonitrile: Contains a benzene ring attached to a -CN group.
Malononitrile: Contains two -CN groups attached to a methylene group.
Uniqueness
Mucondinitrile is unique due to its conjugated diene structure with two nitrile groups, which imparts distinct chemical reactivity and potential for diverse applications compared to simpler nitriles like acetonitrile and benzonitrile .
Properties
CAS No. |
5867-88-9 |
|---|---|
Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChI Key |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C#N)\C=C\C#N |
Canonical SMILES |
C(=CC#N)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



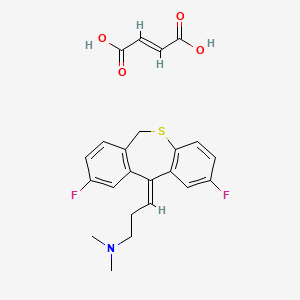
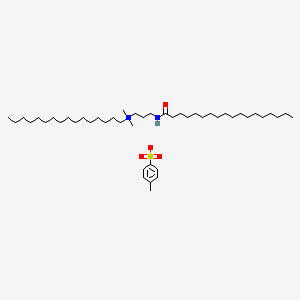
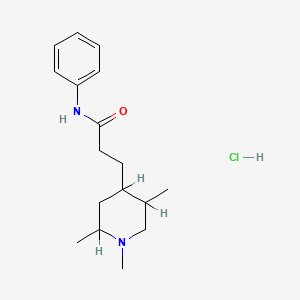


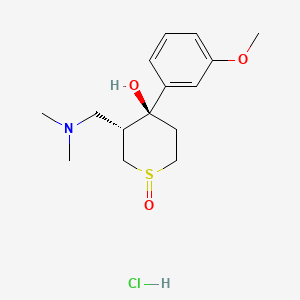
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
